molecular formula C10H10S4 B13436786 3,3'-Bis(methylthio)-2,2'-bithiophene

3,3'-Bis(methylthio)-2,2'-bithiophene

Katalognummer: B13436786
Molekulargewicht: 258.5 g/mol
InChI-Schlüssel: FFDKJTMKDNAPBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-Bis(methylthio)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of two thiophene rings connected by a single bond, with each thiophene ring substituted by a methylthio group at the 3-position. The unique structure of 3,3’-Bis(methylthio)-2,2’-bithiophene imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bis(methylthio)-2,2’-bithiophene typically involves the reaction of 3-bromothiophene with sodium methylthiolate in the presence of a palladium catalyst. The reaction proceeds through a cross-coupling mechanism, resulting in the formation of the desired bithiophene derivative. The reaction conditions generally include:

    Solvent: Tetrahydrofuran (THF)

    Catalyst: Palladium(0) complex

    Temperature: Reflux conditions

    Reaction Time: Several hours

Industrial Production Methods: While specific industrial production methods for 3,3’-Bis(methylthio)-2,2’-bithiophene are not well-documented, the synthesis can be scaled up using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound in an industrial context.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3’-Bis(methylthio)-2,2’-bithiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methylthio groups to thiol groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Introduction of halogen atoms or other electrophilic groups onto the thiophene rings.

Wissenschaftliche Forschungsanwendungen

3,3’-Bis(methylthio)-2,2’-bithiophene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Wirkmechanismus

The mechanism of action of 3,3’-Bis(methylthio)-2,2’-bithiophene is largely dependent on its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, its potential antimicrobial activity may involve the inhibition of key bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

    3,3’-Bis(methylthio)-2,2’-bithiophene: Characterized by two methylthio groups on the thiophene rings.

    3,3’-Bis(ethylthio)-2,2’-bithiophene: Similar structure but with ethylthio groups instead of methylthio groups.

    3,3’-Bis(phenylthio)-2,2’-bithiophene: Contains phenylthio groups on the thiophene rings.

Uniqueness: 3,3’-Bis(methylthio)-2,2’-bithiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and the exploration of new chemical reactivities.

Eigenschaften

Molekularformel

C10H10S4

Molekulargewicht

258.5 g/mol

IUPAC-Name

3-methylsulfanyl-2-(3-methylsulfanylthiophen-2-yl)thiophene

InChI

InChI=1S/C10H10S4/c1-11-7-3-5-13-9(7)10-8(12-2)4-6-14-10/h3-6H,1-2H3

InChI-Schlüssel

FFDKJTMKDNAPBP-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(SC=C1)C2=C(C=CS2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.